molecular formula C7H9BrN2O B2527234 5-Bromo-2-methoxy-4-methylpyridin-3-amine CAS No. 1366131-38-5

5-Bromo-2-methoxy-4-methylpyridin-3-amine

Cat. No.: B2527234
CAS No.: 1366131-38-5
M. Wt: 217.066
InChI Key: PFIKOULGWGXGPH-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridine followed by amination. One common method involves the reaction of 2-methoxy-4-methylpyridine with bromine in the presence of a base to introduce the bromine atom at the 5th position. The resulting 5-bromo-2-methoxy-4-methylpyridine is then subjected to amination using reagents such as ammonium sulfate and cyclohexanedione to introduce the amino group at the 3rd position .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Cross-Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various aryl-substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-4-methylpyridine
  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Methoxy-4-methylpyridine

Comparison: 5-Bromo-2-methoxy-4-methylpyridin-3-amine is unique due to the presence of both a bromine atom and an amino group on the pyridine ring. This combination allows for versatile chemical modifications and interactions, making it more suitable for specific applications compared to its analogs. For instance, the presence of the amino group enhances its potential as a pharmaceutical intermediate, while the bromine atom facilitates various substitution reactions .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKOULGWGXGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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